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molecular formula C12H9Cl2O2P B8322600 2-Biphenylylphosphorodichloridate

2-Biphenylylphosphorodichloridate

Cat. No. B8322600
M. Wt: 287.07 g/mol
InChI Key: DHDKHEFRFQLNCX-UHFFFAOYSA-N
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Patent
US08410298B1

Procedure details

A four-necked 1-liter flask, equipped with a stirrer, a thermometer, and a reflux condenser, was filled with 170.2 g (1 mol) of 2-hydroxybiphenyl, 337.3 g (2.2 mol) of phosphorus oxychloride and 0.95 g (0.01 mol) of anhydrous magnesium chloride. This mixed liquid was heated to the temperature of 105° C. over three hours while being stirred under a nitrogen atmosphere, and it was stirred for 1 hour at the same temperature (105° C.) to allow a reaction to proceed. After the reaction, the pressure was reduced to 6.7 kPa at a liquid temperature of 105° C. The same pressure was maintained for 1 hour and excess (unreacted) phosphorus oxychloride was recovered. Thus, 290.8 g of 2-biphenylylphosphorodichloridate (chlorine content: 24.7%) was obtained.
Quantity
170.2 g
Type
reactant
Reaction Step One
Quantity
337.3 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[P:14](Cl)([Cl:17])([Cl:16])=[O:15]>[Cl-].[Mg+2].[Cl-]>[C:3]1([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:1][P:14]([Cl:17])([Cl:16])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
170.2 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
337.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.95 g
Type
catalyst
Smiles
[Cl-].[Mg+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
while being stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked 1-liter flask, equipped with a stirrer
STIRRING
Type
STIRRING
Details
it was stirred for 1 hour at the same temperature (105° C.)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
was reduced to 6.7 kPa at a liquid temperature of 105° C
TEMPERATURE
Type
TEMPERATURE
Details
The same pressure was maintained for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
excess (unreacted) phosphorus oxychloride was recovered

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)OP(=O)(Cl)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 290.8 g
YIELD: PERCENTYIELD 24.7%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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